2,4-Dimethylpyrimidin-5-ol

Catalog No.
S828773
CAS No.
412003-95-3
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylpyrimidin-5-ol

CAS Number

412003-95-3

Product Name

2,4-Dimethylpyrimidin-5-ol

IUPAC Name

2,4-dimethylpyrimidin-5-ol

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3

InChI Key

NJRAXBYJSOFRQV-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1O)C

Canonical SMILES

CC1=NC(=NC=C1O)C

Here's what we can find from scientific databases:

  • Chemical Properties and Suppliers: Scientific databases like PubChem provide basic information on the structure, formula, and some physical properties of 2,4-Dimethylpyrimidin-5-ol (). These resources can be helpful for researchers characterizing the compound.
  • Availability: Several chemical suppliers offer 2,4-Dimethylpyrimidin-5-ol, suggesting its potential use in various research fields (, ).

2,4-Dimethylpyrimidin-5-ol is a chemical compound with the molecular formula C6H8N2OC_6H_8N_2O and a molecular weight of 124.14 g/mol. It is classified as a pyrimidine derivative, characterized by a pyrimidine ring with two methyl groups at positions 2 and 4, and a hydroxyl group at position 5. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including orexin receptor antagonists, which are being explored for their potential in treating sleep disorders and other conditions .

Currently, there is no scientific research readily available describing a specific mechanism of action for DMPY. Given its status as a research building block, further investigation is needed to determine its potential biological activity.

No data regarding the safety hazards of DMPY is currently available. As with any new compound, it is advisable to handle DMPY with proper laboratory precautions, including wearing gloves, eye protection, and working in a fume hood.

Limitations and Future Research

  • Synthesis and characterization of DMPY derivatives to assess their biological activity.
  • Investigating potential applications in medicinal chemistry or material science.
  • Determining the physical and chemical properties of DMPY.
  • Evaluating the safety profile of DMPY.
Typical of pyrimidine derivatives. Notable reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Alkylation: The nitrogen atoms in the pyrimidine ring can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Condensation: It can react with aldehydes or ketones to form imines or enamines, which are useful in further synthetic applications .

Research indicates that 2,4-Dimethylpyrimidin-5-ol exhibits biological activity that may be beneficial in pharmacological contexts. Specifically, it has been identified as an intermediate in the synthesis of orexin receptor antagonists, which are being studied for their potential effects on sleep regulation and appetite control. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for further investigation in drug development .

Synthesis of 2,4-Dimethylpyrimidin-5-ol typically involves several methods:

  • Cyclization Reactions: Starting from appropriate precursors like urea or thiourea and aldehydes, cyclization can yield pyrimidine derivatives.
  • Methylation: Methylating agents such as dimethyl sulfate or methyl iodide can be used to introduce methyl groups at the desired positions on the pyrimidine ring.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions or by hydrolysis of suitable intermediates .

2,4-Dimethylpyrimidin-5-ol is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the development of orexin receptor antagonists and other therapeutic agents.
  • Chemical Research: Its unique structure makes it valuable for studying pyrimidine chemistry and developing new synthetic methodologies .

Interaction studies involving 2,4-Dimethylpyrimidin-5-ol focus on its binding affinity to various biological receptors. Preliminary data suggest that it may interact with orexin receptors, influencing pathways related to sleep and appetite regulation. Such studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 2,4-Dimethylpyrimidin-5-ol. Below is a comparison highlighting their unique features:

Compound NameStructure HighlightsSimilarity Index
4,6-Dimethylpyrimidin-2-ylmethanolHydroxymethyl group at position 20.71
4-(Dimethoxymethyl)-2-methylpyrimidineDimethoxy group substituent0.72
2-Methylpyrimidin-5-olSingle methyl substitution0.70
6-Methylpyrimidin-4-olHydroxyl group at position 40.74

These compounds demonstrate varying degrees of similarity based on structural modifications around the pyrimidine core, influencing their chemical behavior and biological activity.

Classical Synthetic Routes and Reaction Mechanisms

Cyclocondensation of β-Dicarbonyl Compounds with Urea Derivatives

The most established synthetic pathway for 2,4-dimethylpyrimidin-5-ol involves the cyclocondensation reaction between β-dicarbonyl compounds and urea derivatives. This approach follows the fundamental principles of pyrimidine ring formation through nucleophilic attack and subsequent cyclization mechanisms. The reaction typically employs acetylacetone (pentane-2,4-dione) as the β-dicarbonyl component and urea as the nitrogen-containing building block.

The mechanistic pathway proceeds through acid-catalyzed attack of urea on the keto-enol form of acetylacetone, followed by cyclization to form the pyrimidine ring system. Research has demonstrated that the keto-enol equilibrium of acetylacetone plays a crucial role in this transformation, with the enol form being favored in nonpolar solvents. The equilibrium constant for the keto-to-enol transformation varies significantly with solvent polarity, ranging from 11.7 in the gas phase to 0.23 in aqueous solutions.

The classical preparation involves treating urea with acetylacetone in boiling ethanol, followed by treatment with concentrated hydrochloric acid under reflux conditions for 24 hours. This method yields 4,6-dimethyl-2-hydroxypyrimidine hydrochloride in approximately 75% yield. The reaction mechanism involves initial formation of an iminium intermediate through condensation of urea with the carbonyl groups of acetylacetone, followed by intramolecular cyclization and subsequent hydroxylation to generate the desired product.

Alternative synthetic approaches within this category include the use of thiourea derivatives as nitrogen sources, which can provide access to thio-substituted intermediates that undergo subsequent conversion to the hydroxyl-containing target compound. These reactions typically proceed through similar mechanistic pathways but offer additional flexibility in terms of functional group manipulation and reaction conditions.

Hydroxylation of 2,4-Dimethylpyrimidine Precursors

The hydroxylation approach represents an alternative classical route that involves the initial synthesis of 2,4-dimethylpyrimidine precursors followed by selective hydroxylation at the 5-position. This methodology offers advantages in terms of regioselectivity and functional group tolerance, particularly when dealing with complex molecular architectures that require precise substitution patterns.

The hydroxylation process can be achieved through various oxidative methodologies, including the use of transition metal catalysts, peroxide-based oxidizing agents, or enzymatic systems. The regioselectivity of hydroxylation at the 5-position is typically controlled by the electronic properties of the pyrimidine ring, where the electron-deficient nature of the heterocycle directs oxidative attack to specific positions.

Research has indicated that the hydroxylation of 2,4-dimethylpyrimidine can be accomplished using both chemical and biological oxidation systems. Chemical hydroxylation typically employs strong oxidizing agents under controlled conditions to prevent over-oxidation or ring degradation. The reaction conditions must be carefully optimized to achieve selective hydroxylation while maintaining the integrity of the pyrimidine core structure.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

The implementation of continuous flow reactor technology has revolutionized the industrial-scale production of 2,4-dimethylpyrimidin-5-ol by offering enhanced control over reaction parameters and improved safety profiles. Continuous flow microreactors enable the optimization of reaction conditions for individual synthetic steps while avoiding the need for intermediate isolation and purification.

Research has demonstrated the effectiveness of two-step tandem synthesis protocols in continuous flow systems, where the formation of pyrimidine derivatives occurs through sequential reaction units. The first microreactor facilitates the initial condensation reaction between starting materials, while the second reactor enables the completion of cyclization and functionalization processes. This approach has been shown to reduce reaction times from 48 hours under traditional batch conditions to approximately 40 minutes in continuous flow systems.

The optimization of continuous flow synthesis involves careful control of several critical parameters, including substrate molar ratios, reaction temperature, residence time, and catalyst loading. Studies have shown that optimal conditions for pyrimidine synthesis in microreactors include substrate ratios of 1:8 for the primary reactants, reaction temperatures of 30-40°C, and residence times of 10-30 minutes depending on the specific transformation.

Flow rate optimization represents another crucial aspect of continuous flow synthesis, with studies indicating that proper flow rate control can significantly impact product yields and reaction selectivity. The ability to precisely control mixing and heat transfer in microreactor systems enables the achievement of yields ranging from 34.8% to 69.1% under optimized conditions.

Catalytic Systems for Yield Enhancement

The development of efficient catalytic systems has been instrumental in improving the yields and selectivity of 2,4-dimethylpyrimidin-5-ol synthesis on industrial scales. Various catalytic approaches have been investigated, including homogeneous acid catalysts, heterogeneous solid acid catalysts, and metal-based catalytic systems.

Iron(III)-based catalytic systems have shown particular promise for the synthesis of pyrimidine derivatives through Biginelli-type reactions. The combination of iron(III) chloride with trimethylsilyl iodide has been demonstrated to accelerate cyclocondensation reactions significantly, providing products in high yields. The role of trimethylsilyl iodide in these systems is attributed to its function as a hard-soft acid activator that enhances the electrophilicity of carbonyl groups.

Palladium-catalyzed systems have also been explored for pyrimidine synthesis, particularly in coupling reactions that enable the introduction of diverse substituents. These systems typically employ bulky phosphine ligands such as tri-tert-butylphosphine and specialized ligands like Xphos to achieve high conversion rates and selectivity. The optimization of palladium-catalyzed systems has involved systematic investigation of catalyst loading, ligand selection, base choice, and solvent systems.

Recent developments in catalytic systems have focused on the use of iridium-based pincer complexes for multicomponent pyrimidine synthesis. These systems enable the direct synthesis of pyrimidines from amidines and alcohols through sequential condensation and dehydrogenation reactions. The iridium-catalyzed approach offers advantages in terms of substrate scope and functional group tolerance, with yields reaching up to 93% for various pyrimidine derivatives.

Green Chemistry Approaches

Solvent-Free Synthesis Protocols

The development of solvent-free synthesis protocols represents a significant advancement in the sustainable production of 2,4-dimethylpyrimidin-5-ol, addressing environmental concerns associated with traditional organic solvent usage. These approaches typically employ solid-state reactions, mechanochemistry, or neat reaction conditions to achieve product formation without the need for organic solvents.

Nano-catalyzed solvent-free synthesis has emerged as a particularly effective approach, with zinc aluminum oxide (ZnAl₂O₄) nanoparticles demonstrating excellent catalytic activity for pyrimidine formation. The nano ZnAl₂O₄ catalyst exhibits superior performance compared to bulk materials due to its larger surface area of 63 square meters per gram. This approach enables room temperature synthesis with reaction times as short as two minutes, achieving excellent yields while eliminating solvent requirements.

The mechanochemical approach involves grinding of reactants in the presence of catalytic amounts of solid catalysts, providing an extremely simple and cost-effective protocol. This method has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating the versatility of solvent-free protocols. The grinding-based approach offers advantages in terms of reaction rate, with products being obtained in significantly shorter times compared to solution-phase reactions.

Solid acid catalysts have also been employed in solvent-free synthesis protocols, with various heterogeneous catalytic systems showing effectiveness for pyrimidine formation. These catalysts can be easily recovered and recycled, making the process more economically viable for large-scale applications. The recyclability of nano ZnAl₂O₄ catalysts has been demonstrated through five consecutive reaction cycles without loss of catalytic activity.

Biocatalytic Pathways for Sustainable Production

Biocatalytic approaches to 2,4-dimethylpyrimidin-5-ol synthesis offer unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. These methods typically employ enzymes or whole-cell biocatalysts to facilitate specific transformations that would be difficult to achieve using traditional chemical methods.

Enzymatic synthesis has been successfully applied to the production of pyrimidine nucleosides through transglycosylation reactions catalyzed by thermostable nucleoside phosphorylases. These enzymes enable the direct synthesis of nucleoside derivatives from their corresponding nucleobases through coupled phosphorolysis and glycosylation reactions. The use of aqueous reaction systems in biocatalytic approaches greatly reduces the environmental impact compared to organic solvent-based methods.

The optimization of biocatalytic systems involves careful control of reaction conditions including pH, temperature, substrate concentrations, and enzyme loading. Research has shown that optimal conditions for pyrimidine nucleoside synthesis include reaction temperatures of 60-80°C, pH values around 9, and specific enzyme-to-substrate ratios. The thermostability of the enzymes used enables operation at elevated temperatures, which can improve reaction rates and substrate solubility.

Lipase-catalyzed synthesis represents another biocatalytic approach that has been applied to pyrimidine derivative production. The use of immobilized lipases such as Lipozyme TL IM in combination with inorganic bases provides effective catalytic systems for condensation and transesterification reactions. These systems operate under mild conditions and can be easily recovered and reused, contributing to the sustainability of the overall process.

Comparative Analysis of Synthetic Efficiency

Yield Optimization Strategies Across Methodologies

The comparative evaluation of different synthetic methodologies for 2,4-dimethylpyrimidin-5-ol production reveals significant variations in yield performance depending on the specific approach employed. Classical cyclocondensation methods typically achieve yields in the range of 75-85% under optimized conditions, while modern catalytic approaches can achieve yields exceeding 90% in certain cases.

The Biginelli-type cyclocondensation reactions using iron(III) catalysts with trimethylsilyl iodide enhancement have demonstrated yields ranging from moderate to high depending on the specific substrate combination and reaction conditions. Antimicrobial screening data from these studies indicates that certain derivatives show enhanced biological activity, suggesting that yield optimization should be balanced with product quality considerations.

Continuous flow synthesis approaches offer competitive yields while providing additional advantages in terms of reaction time and process control. The two-step tandem synthesis in microreactors achieves yields of 34.8-69.1% depending on the specific substrate combination, with monosaccharide derivatives generally providing higher yields than disaccharide analogs. The ability to optimize each reaction step independently in continuous flow systems enables fine-tuning of conditions to maximize overall process efficiency.

Palladium-catalyzed approaches demonstrate excellent conversion rates, with optimized conditions achieving 99% conversion within 30 minutes. The systematic optimization of catalyst selection, ligand choice, base systems, and solvent effects has enabled the development of highly efficient protocols. The use of cesium carbonate as base in 1,4-dioxane solvent with bis(tri-tert-butylphosphine)palladium catalyst and Xphos ligand represents the optimized conditions for this approach.

Byproduct Formation and Purification Challenges

The formation of byproducts represents a significant challenge in the synthesis of 2,4-dimethylpyrimidin-5-ol, with different synthetic methodologies producing distinct impurity profiles that require specific purification strategies. Classical acid-catalyzed cyclocondensation reactions can lead to the formation of regioisomeric products, over-cyclized compounds, and hydrolysis products that complicate purification efforts.

The Biginelli reaction pathway can generate multiple side products including open-chain ureide intermediates that fail to cyclize completely. The formation of these byproducts is often dependent on reaction conditions such as pH, temperature, and catalyst loading. Studies have shown that maintaining acidic conditions with pH values between 4 and 5 helps promote proper cyclization while minimizing side product formation.

Continuous flow synthesis offers advantages in terms of byproduct control due to the precise control of reaction conditions and residence times. The ability to optimize temperature, flow rates, and mixing conditions independently for each reaction step enables minimization of side reactions. However, the formation of solid precipitates can cause blockage issues in microreactor systems, requiring careful optimization of solvent systems to maintain product solubility.

Purification challenges vary significantly depending on the synthetic approach employed. Classical methods often require multiple recrystallization steps from appropriate solvent systems such as aqueous ethanol mixtures. The formation of hydrochloride salts during acid-catalyzed synthesis can facilitate purification through differential solubility properties, but may require additional neutralization steps to obtain the free base form of the product.

Modern catalytic systems have enabled the development of more selective synthetic protocols that minimize byproduct formation. The use of heterogeneous catalysts facilitates catalyst recovery and reduces product contamination. However, the presence of metal residues from catalytic systems may require specific purification protocols to meet pharmaceutical grade specifications for intermediates destined for drug synthesis applications.

XLogP3

0.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethylpyrimidin-5-ol

Dates

Modify: 2023-08-16

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